2-Octyl decanoic acid/2-hexyl dodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octyl decanoic acid and 2-hexyl dodecanoic acid are branched-chain carboxylic acids. These compounds are known for their unique structural properties, which make them valuable in various industrial and scientific applications. They are often used as intermediates in the synthesis of other complex molecules and have applications in fields such as chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-octyl decanoic acid and 2-hexyl dodecanoic acid typically involves the esterification of the corresponding alcohols with decanoic acid and dodecanoic acid, respectively. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture in an organic solvent like toluene or xylene to remove water formed during the reaction .
Industrial Production Methods
Industrial production of these compounds may involve more efficient catalytic processes, such as using solid acid catalysts to facilitate the esterification reaction. This method reduces the need for corrosive liquid acids and allows for easier separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Octyl decanoic acid and 2-hexyl dodecanoic acid undergo various chemical reactions, including:
Oxidation: These acids can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert these acids into alcohols.
Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxyl group into an acyl chloride, which can then undergo further substitution reactions
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Octyl decanoic acid and 2-hexyl dodecanoic acid have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in the synthesis of complex organic molecules and polymers.
Biology: These compounds can be used in the study of lipid metabolism and as model compounds for studying the behavior of fatty acids in biological systems.
Industry: These acids are used in the production of lubricants, surfactants, and plasticizers
Mechanism of Action
The mechanism by which 2-octyl decanoic acid and 2-hexyl dodecanoic acid exert their effects depends on their specific application. In biological systems, they may interact with lipid membranes, influencing membrane fluidity and permeability. They can also act as substrates for enzymes involved in lipid metabolism, affecting various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Isostearic Acid: Similar in structure but with different branching patterns.
2-Hexyldecanoic Acid: Another branched-chain carboxylic acid with similar properties.
Stearic Acid: A straight-chain carboxylic acid with different physical and chemical properties
Uniqueness
2-Octyl decanoic acid and 2-hexyl dodecanoic acid are unique due to their specific branching patterns, which confer distinct physical and chemical properties. These properties make them suitable for specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C36H72O4 |
---|---|
Molecular Weight |
569.0 g/mol |
IUPAC Name |
2-hexyldodecanoic acid;octan-2-yl decanoate |
InChI |
InChI=1S/2C18H36O2/c1-4-6-8-10-11-12-14-16-18(19)20-17(3)15-13-9-7-5-2;1-3-5-7-9-10-11-12-14-16-17(18(19)20)15-13-8-6-4-2/h17H,4-16H2,1-3H3;17H,3-16H2,1-2H3,(H,19,20) |
InChI Key |
CKFZZEAKUNAYHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCC)C(=O)O.CCCCCCCCCC(=O)OC(C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.